molecular formula C22H15NO4 B15036871 Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B15036871
M. Wt: 357.4 g/mol
InChI Key: REFAAEUBKXNMCX-UHFFFAOYSA-N
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Description

Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a substituted isoindole-1,3-dione derivative characterized by a phenyl ester group at position 5 and a 3-methylphenyl substituent at position 2 of the isoindole core.

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H15NO4/c1-14-6-5-7-16(12-14)23-20(24)18-11-10-15(13-19(18)21(23)25)22(26)27-17-8-3-2-4-9-17/h2-13H,1H3

InChI Key

REFAAEUBKXNMCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . Another method involves the alkylation reaction of coumarin derivatives, which can be carried out under classical or green chemistry conditions .

Chemical Reactions Analysis

Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate with key analogs, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Sources
This compound 3-methylphenyl (position 2), phenyl ester (position 5) Not explicitly stated Not provided Inferred: Potential pesticidal/pharmaceutical use (based on analogs)
2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione 4-nitrophenylthio (position 2) C20H12N2O4S 376.39 g/mol Biological screening (e.g., enzyme inhibition)
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid 3-(trifluoromethyl)phenyl (position 2), carboxylic acid (position 5) C16H8F3NO4 335.24 g/mol Lab reagent; potential bioactive intermediate (e.g., agrochemicals)
Methyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate 4-(methoxycarbonyl)phenyl (position 2), methyl ester (position 5) C18H13NO6 339.30 g/mol Synthetic intermediate; structural studies
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide 3-methylphenyl (position 1), phenyl (position 5), carboxamide (position 3) C16H15N5O 305.33 g/mol Pesticide (triazofenamide)

Key Findings:

Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups like nitro (e.g., 2-(4-(4-nitrophenylthio)phenyl)isoindole-1,3-dione), which could influence membrane permeability in biological systems .

Ester vs. Carboxylic Acid Functionality :

  • The phenyl ester in the target compound may confer greater stability compared to the carboxylic acid derivative (), which is prone to ionization under physiological conditions .

Isoindole-dione cores are common in drug discovery, as seen in biological screening studies () .

Biological Activity

Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isoindole family and features a dioxoisoindole structure, which is known for its potential as a pharmacophore in drug development. Its structural formula can be represented as follows:

C19H15O4\text{C}_{19}\text{H}_{15}\text{O}_4

This structure includes two carbonyl groups (dioxo) and a carboxylate group, contributing to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly heparanase, which plays a critical role in tumor metastasis and angiogenesis. In vitro studies indicate that derivatives of this compound exhibit potent heparanase inhibitory activity with IC₅₀ values ranging from 200 to 500 nM.
  • Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Antimicrobial Properties : Some studies have reported antibacterial activities against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity

A pivotal study published in "Cancer Research" demonstrated that derivatives of this compound exhibited selectivity for heparanase inhibition. The findings suggested that these compounds could be valuable for developing novel therapeutic agents targeting cancer metastasis.

Antimicrobial Studies

In a comprehensive antibacterial study, several derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that specific modifications to the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed significant inhibition zones in disc diffusion assays .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity TypeObserved EffectsReference
Heparanase InhibitionIC₅₀: 200-500 nM; selective against human beta-glucuronidase
AntioxidantPotential activity noted; requires further investigation
AntimicrobialEffective against E. coli and S. aureus

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